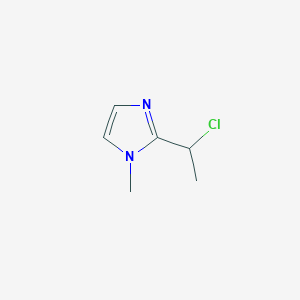
2-(1-chloroethyl)-1-methyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-chloroethyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound features a chloroethyl group attached to the second carbon of the imidazole ring and a methyl group attached to the first nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the alkylation of 1-methylimidazole with 1-chloroethane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
2-(1-chloroethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole N-oxides.
Reduction: Reduction of the chloroethyl group can be achieved using reducing agents such as lithium aluminum hydride, yielding ethyl-substituted imidazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or organic solvents, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives of imidazole.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-substituted imidazole derivatives.
科学研究应用
2-(1-chloroethyl)-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-(1-chloroethyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may disrupt microbial cell membranes by interacting with membrane lipids, leading to cell lysis. In pharmaceutical applications, it may act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways and exerting therapeutic effects.
相似化合物的比较
Similar Compounds
1-methylimidazole: Lacks the chloroethyl group and is less reactive in nucleophilic substitution reactions.
2-ethyl-1-methyl-1H-imidazole: Similar structure but with an ethyl group instead of a chloroethyl group, leading to different reactivity and applications.
2-(1-bromoethyl)-1-methyl-1H-imidazole: Similar structure but with a bromoethyl group, which may exhibit different reactivity in substitution reactions.
Uniqueness
2-(1-chloroethyl)-1-methyl-1H-imidazole is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, and its potential antimicrobial properties make it of interest in biological and medical research.
属性
分子式 |
C6H9ClN2 |
|---|---|
分子量 |
144.60 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9ClN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
InChI 键 |
YSUVHYDMEUHYGY-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CN1C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


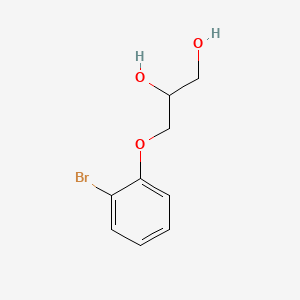

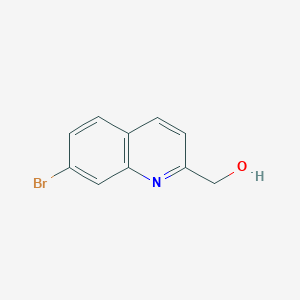
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
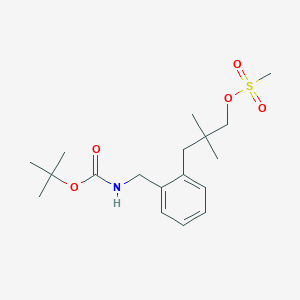

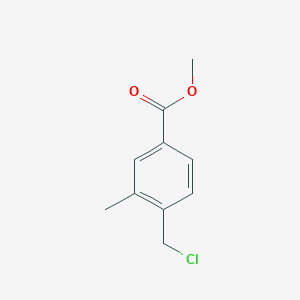
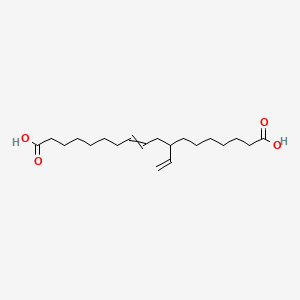
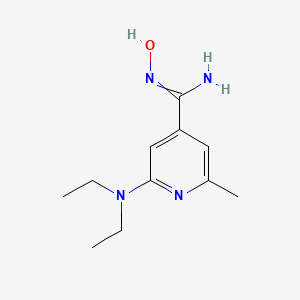
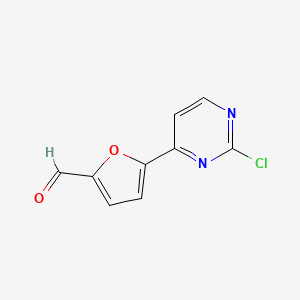
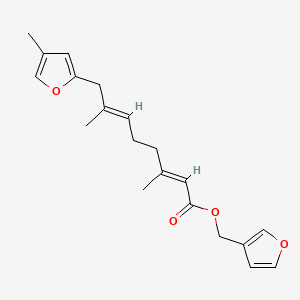
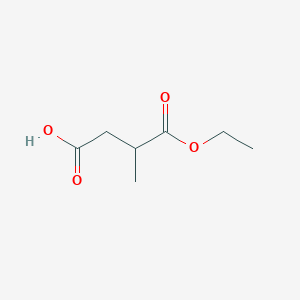
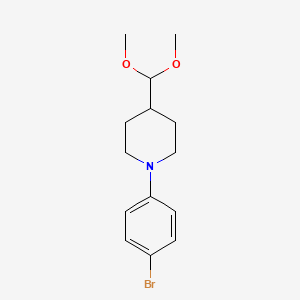
![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
